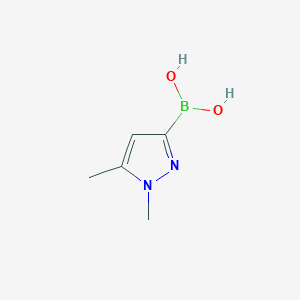

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid

Description

Boronic acids, characterized by the general formula RB(OH)₂, are critical in synthetic, medicinal, and materials chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols, enabling applications in molecular recognition, sensing, and drug design . (1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyrazole ring substituted with methyl groups at the 1- and 5-positions.

Properties

Molecular Formula |

C5H9BN2O2 |

|---|---|

Molecular Weight |

139.95 g/mol |

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)boronic acid |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)7-8(4)2/h3,9-10H,1-2H3 |

InChI Key |

AYZUZONCEGLYDR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=NN(C(=C1)C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (1,5-Dimethyl-1H-pyrazol-3-yl)boronic Acid

General Synthetic Strategy

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid typically involves the functionalization of a pyrazole ring at the 3-position with a boronic acid moiety. The key challenge is the selective installation of the boronic acid group while preserving the pyrazole ring integrity and methyl substitutions at positions 1 and 5.

Two major synthetic approaches are commonly employed:

Halogenation-Lithiation-Borylation Route

This classical approach involves three main steps:

- Halogenation of the pyrazole ring at the 3-position to introduce a leaving group such as iodine or bromine.

- Lithiation of the halogenated intermediate using organolithium reagents (e.g., n-butyllithium) to generate a pyrazolyl lithium species.

- Reaction with a boron electrophile such as trialkyl borates or pinacol boronate esters to install the boronic acid functionality.

Example Protocol (Adapted from Patent CN105669733A for related pyrazole boronic acid esters):

- Starting from N-methyl-3-aminopyrazole , diazotization followed by iodination yields 3-iodo-1-methyl-1H-pyrazole .

- This intermediate is treated with n-butyllithium at low temperatures (-65 to -50 °C) under an inert atmosphere.

- Subsequent addition of pinacol boronate ester or isopropanol pinacol borate affords the boronate ester intermediate.

- Hydrolysis or work-up yields the corresponding boronic acid.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Diazotization of N-methyl-3-aminopyrazole | 3-iodo-1-methyl-1H-pyrazole |

| 2 | n-BuLi, -65 to -50 °C, inert atmosphere | Lithiation at C-3 position |

| 3 | Pinacol boronate ester, room temp | Formation of 1-methyl-1H-pyrazol-3-yl boronate ester |

| 4 | Acidic work-up or chromatography | (1-methyl-1H-pyrazol-3-yl)boronic acid |

Note: For (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid, a similar approach can be adapted by starting from 1,5-dimethyl-3-aminopyrazole analogs and following analogous halogenation and lithiation-borylation steps.

Transition-Metal Catalyzed Direct Borylation

Recent advances have demonstrated the use of palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura type) to install boronic acid groups on pyrazole rings.

- Pyrazole triflates or halides (e.g., bromides) can undergo palladium-catalyzed borylation with bis(pinacolato)diboron (B2pin2) under mild conditions.

- This method avoids the need for harsh lithiation steps and can provide high regioselectivity and yields.

Relevant Findings:

- Pyrazole derivatives bearing methyl groups at positions 1 and 5 have been successfully converted to boronic acid derivatives via palladium-catalyzed borylation of triflates or halides.

- Reaction conditions typically involve Pd(dppf)Cl2 catalyst, base (e.g., KOAc), and B2pin2 in solvents like dioxane at 80–100 °C.

- The resulting pinacol boronate esters can be hydrolyzed to boronic acids.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(dppf)Cl2 (2–5 mol%) | Efficient for pyrazole substrates |

| Boron source | Bis(pinacolato)diboron (B2pin2) | Stable and widely used |

| Base | Potassium acetate (KOAc) | Mild base to promote borylation |

| Solvent | 1,4-Dioxane or THF | Anhydrous conditions preferred |

| Temperature | 80–100 °C | Reaction time: 12–24 h |

| Work-up | Hydrolysis of boronate ester to boronic acid | Acidic aqueous work-up |

This method is advantageous for sensitive substrates and scalable synthesis.

Alternative Mild Methods: MIDA Boronate Formation

A mild and simple method for preparing boronic acid derivatives involves the formation of MIDA (N-methyliminodiacetic acid) boronates, which are stable boronic acid surrogates.

- Boronic acids are reacted with MIDA anhydride or MIDA under reflux in toluene/DMSO mixtures.

- The resulting MIDA boronates can be purified easily and later hydrolyzed to free boronic acids.

This approach is useful for sensitive pyrazole boronic acids, allowing for better stability during storage and handling.

Comparative Analysis of Preparation Methods

Detailed Research Findings and Notes

- The halogenation-lithiation-borylation route is classical and effective for pyrazole derivatives, including methyl-substituted ones, but requires careful temperature control and inert atmosphere to prevent side reactions.

- Pd-catalyzed borylation has been demonstrated with various pyrazole derivatives, including those with methyl substituents, yielding boronic acid pinacol esters that are readily converted to boronic acids.

- Base-promoted disproportionation of boronic acids can occur in the presence of pyrazole derivatives acting as ligands, but this is generally a side reaction rather than a synthetic route for (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid itself.

- The formation of MIDA boronates provides a practical alternative for handling and storage of boronic acids, improving synthetic workflow and product stability.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This boronic acid participates in palladium-catalyzed cross-coupling reactions with aryl halides to form biaryl derivatives. For example:

Reaction :

Key Observations :

-

The reaction typically uses bases like KPO or NaCO in dioxane or THF at 80–100°C .

-

Yields range from 23% to 85%, depending on steric/electronic effects of substituents (Table 1).

-

The pyrazole’s methyl groups enhance stability but may reduce reactivity compared to unsubstituted analogs .

Table 1: Representative Suzuki Coupling Outcomes with Analogous Pyrazole Boronic Acids

| Aryl Halide (Ar–X) | Product Yield (%) | Conditions | Citation |

|---|---|---|---|

| 4-Bromoanisole | 72 | Pd(PPh), KPO, dioxane, 100°C | |

| 3-Fluorophenyl triflate | 41 | Pd(OAc), SPhos, KCO, THF | |

| 4-Chlorobenzonitrile | 58 | PdCl(dppf), NaCO, DMF |

Base-Promoted Disproportionation

Under basic conditions, this compound undergoes disproportionation to form borinate complexes. The mechanism involves deprotonation and ligand-assisted boron coordination:

Reaction :

Key Findings :

-

In the presence of [N,O]-bidentate ligands (e.g., pyridinyl-pyrazolones), disproportionation accelerates, forming stable tetracoordinated boron(III) complexes .

-

Without ligands, the reaction yields diphenylborinic acid (3a ) and triphenylboroxin (3b ) in lower efficiency .

-

The methyl substituents hinder aggregation, favoring monomeric borinate species .

Formation of Borinic Acid Derivatives

Reaction with diols (e.g., pinacol) generates boronate esters, enhancing stability for storage and further reactions:

Reaction :

Synthetic Insights :

-

Pinacol esters are synthesized via transesterification with isopropoxyboronic acid pinacol ester under anhydrous conditions .

-

These esters exhibit improved solubility in organic solvents, facilitating use in coupling reactions .

Coordination Chemistry

The boronic acid acts as a ligand in transition metal complexes, leveraging its pyrazole nitrogen and boronic acid oxygen:

Example :

Applications :

-

Stabilizes palladium intermediates in catalytic cycles, enhancing coupling efficiency .

-

X-ray crystallography confirms tetrahedral geometry at boron in such complexes .

Acid/Base Reactivity

The boronic acid undergoes pH-dependent equilibria:

-

Acidic conditions : Protolysis to form trigonal planar boron species.

-

Basic conditions : Deprotonation to boronate anions, facilitating nucleophilic reactions .

Biological Activity

While not a direct chemical reaction, its derivatives inhibit enzymes like histone demethylases, highlighting medicinal potential .

Scientific Research Applications

(1,5-dimethyl-1H-pyrazol-3-yl)boronic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the development of boron-containing drugs and as a tool in biochemical studies.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Aryl Boronic Acids

- Phenylboronic acid : The simplest aryl boronic acid, widely used in glucose sensing and catalysis. Its planar structure and moderate electron-withdrawing nature (pKa ~8.8) enable reversible diol binding at physiological pH .

- 6-Hydroxynaphthalen-2-yl boronic acid : A polycyclic derivative with enhanced π-π stacking capabilities due to the naphthyl group. Demonstrates sub-micromolar cytotoxicity in triple-negative breast cancer cells, likely due to improved cellular uptake or target affinity .

- Thiophenyl boronic acids : Incorporation of sulfur alters electronic properties and may enhance interactions with metal ions or enzymes. For example, meta-substituted thiophenyl boronic acids exhibit IC₅₀ values of 20–30 µM against Streptococcus pneumoniae R39 enzymes .

Heterocyclic Boronic Acids

- (1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid: The pyrazole ring introduces nitrogen atoms capable of hydrogen bonding and coordination.

Table 1: Structural and Electronic Comparison

Acidity and Reactivity

Boronic acid pKa governs diol-binding efficiency under physiological conditions. Electron-withdrawing groups (EWGs) lower pKa, enhancing binding at neutral pH:

- 3-AcPBA (3-acetamidophenylboronic acid) : pKa ~8.2–8.5, less effective in physiological glucose sensing due to high pKa .

- Wulff-type boronic acids: Features an aminomethyl group at the ortho position, reducing pKa to ~7.2–7.8, improving saccharide binding in biological systems .

- However, the pyrazole’s nitrogen atoms may counteract this effect through resonance stabilization .

Table 2: Acidity and Binding Properties

Anticancer Activity

- Phenanthren-9-yl boronic acid : Exhibits sub-micromolar cytotoxicity via interaction with serine proteases or transcription factors .

- β-Amido boronic acids : Demonstrate binding affinities in the µM range (e.g., 3d: 5–20 µM) in microscale thermophoresis (MST) assays, highlighting the importance of free boronic acid groups over protected analogs .

Enzyme Inhibition

- Meta-substituted aryl boronic acids : Show superior inhibition of S. pneumoniae R39 enzymes (IC₅₀: 20–30 µM) compared to ortho-substituted derivatives .

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid: Inhibits fungal histone deacetylase (HDAC) at 1 µM, outperforming trichostatin A (1.5 µM), likely due to optimized substituent positioning .

Material Science

- Boronic acid-functionalized cryogels : Ligand density (0.0031–0.057 mmol/g) correlates with boron content, critical for applications in chromatography or drug delivery .

Key Research Findings

- Substituent Position Matters : Meta-substituted aryl boronic acids generally outperform ortho-substituted analogs in enzyme inhibition .

- Free Boronic Acid Group Essential : Protected boronic acids (e.g., pinacol esters) show reduced binding, emphasizing the need for unmodified B(OH)₂ groups in therapeutic contexts .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in drug development. This article explores the biological activity of this compound, presenting research findings, case studies, and data tables to provide a comprehensive overview.

(1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid is characterized by the following chemical structure:

- Molecular Formula : CHBNO

- CAS Number : 2247543-65-1

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications.

Anticancer Properties

Research indicates that (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid derivatives exhibit significant anticancer activities. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines, including colon carcinoma cells. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

| Compound | Cell Line | GI50 (μM) | Mechanism of Action |

|---|---|---|---|

| (1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid | SW620 | 0.18 | Aurora-A inhibition |

| (1,5-Dimethyl-1H-pyrazol-3-yl)boronic acid | HCT116 | 0.15 | Aurora-B inhibition |

These findings suggest that the compound may serve as a lead in developing targeted therapies for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study demonstrated that various pyrazole derivatives showed effectiveness against bacterial strains such as E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhanced its antibacterial potency.

| Derivative | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 17 |

These results indicate the potential use of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In animal models, compounds similar to (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid demonstrated significant reductions in inflammation markers when tested against carrageenan-induced edema.

Case Study 1: Cancer Cell Line Inhibition

In a controlled experiment, researchers treated SW620 colon carcinoma cells with varying concentrations of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid. The results indicated a dose-dependent inhibition of cell growth, confirming its potential as an anticancer agent.

Case Study 2: Antibacterial Efficacy

A series of pyrazole derivatives were synthesized and tested against common bacterial pathogens. The study highlighted that modifications in the side chains significantly influenced antibacterial activity, with certain compounds showing effectiveness comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic strategies for preparing (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid, and how can its stability during synthesis be improved?

Methodological Answer: The synthesis of aromatic boronic acids like this compound typically employs cross-coupling reactions such as Suzuki-Miyaura, where a halopyrazole precursor reacts with a boronate reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst . Due to purification challenges and sensitivity to moisture, boronic acids are often synthesized as boronic ester prodrugs (e.g., pinacol esters) to enhance stability . Post-synthesis, the ester can be hydrolyzed under acidic conditions. To minimize boroxine formation (dehydration byproduct), anhydrous solvents and inert atmospheres are critical .

Q. How can researchers address solubility and stability challenges when working with (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid in aqueous and organic solvents?

Methodological Answer: Boronic acids often exhibit poor solubility and stability due to boroxine formation. For aqueous studies, buffered solutions at pH 7–9 are recommended to stabilize the trigonal planar boronate form . In organic solvents (e.g., DMSO, THF), derivatization with diols (e.g., pinacol) to form cyclic esters improves solubility and prevents trimerization . Thermogravimetric analysis (TGA) can assess thermal stability, with aromatic boronic acids generally showing higher degradation thresholds (>300°C) .

Q. What analytical techniques are most effective for characterizing (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid and verifying its purity?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : NMR identifies boron speciation (boronic acid vs. ester; δ ~30 ppm for trigonal B), while NMR monitors hydroxyl proton shifts influenced by pH .

- Mass Spectrometry : MALDI-MS with diol derivatization (e.g., 2,5-dihydroxybenzoic acid) prevents boroxine interference, enabling accurate molecular ion detection .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using programs like SHELXL .

Q. What role does the boronic acid moiety play in medicinal chemistry applications, such as proteasome inhibition?

Methodological Answer: The boronic acid group acts as a nucleophilic trap, forming reversible covalent bonds with catalytic threonine residues in proteasomes. For structure-activity studies, replace the pyrazole ring with bioisosteres (e.g., indole) and compare IC values in enzyme assays . Co-crystallization with the 20S proteasome (e.g., PDB ID: 2F16) can guide optimization of binding interactions .

Advanced Research Questions

Q. How can researchers overcome challenges in mass spectrometry analysis of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid derivatives?

Methodological Answer: Boronic acids undergo dehydration/trimerization during MS, complicating data interpretation. Solutions include:

- Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) matrix stabilizes the analyte for MALDI-MS .

- High-Resolution MS : Use ESI-Q-TOF to distinguish isotopic patterns of boroxines vs. monomers.

- Tandem MS : Collision-induced dissociation (CID) fragments boronate esters predictably, aiding sequencing of boronic acid-containing peptides .

Q. What methodologies are recommended for structure-activity relationship (SAR) studies of this boronic acid in anticancer drug design?

Methodological Answer:

- Substitution Analysis : Systematically modify the pyrazole’s methyl groups and boronic acid position. Assess cytotoxicity via MTT assays on cancer cell lines (e.g., glioblastoma) .

- Oxidative Stability Profiling : Monitor boronic ester oxidation to phenol metabolites using NMR kinetics (e.g., HO treatment) .

- Computational Modeling : Dock derivatives into target active sites (e.g., proteasome) using AutoDock Vina to predict binding affinities .

Q. How do hydrogen-bonding interactions influence the crystal packing of (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid?

Methodological Answer: Use graph-set analysis (Etter’s rules) to categorize hydrogen-bond motifs (e.g., rings) in single-crystal data . Software like Mercury (CCDC) visualizes packing diagrams, while SHELXL refines anisotropic displacement parameters . Polar solvents (e.g., methanol) often promote - stacking and B–O∙∙∙H–N interactions, which can be engineered to design cocrystals .

Q. What strategies are effective for designing (1,5-dimethyl-1H-pyrazol-3-yl)boronic acid derivatives as selective proteasome inhibitors?

Methodological Answer:

- Bioisosteric Replacement : Substitute the pyrazole with imidazole or triazole rings to enhance solubility while retaining binding.

- Prodrug Design : Mask the boronic acid as a trifluoroborate salt to improve bioavailability, releasing the active form in vivo .

- Selectivity Screening : Test derivatives against related serine hydrolases (e.g., thrombin) to minimize off-target effects .

Q. How can this boronic acid be integrated into biosensors for detecting bacterial glycans or disease biomarkers?

Methodological Answer:

- Surface Functionalization : Immobilize the boronic acid on carbon dots or hydrogels via carbodiimide coupling. The boronic acid binds bacterial glycolipids (e.g., peptidoglycan in Gram-positive strains), detected via fluorescence quenching .

- Electrochemical Sensors : Modify electrodes with boronic acid-functionalized polymers (e.g., polyaniline) to detect glucose via conductivity changes .

Q. What catalytic applications leverage the boronic acid moiety’s Lewis acidity, and how can pH modulate its reactivity?

Methodological Answer:

- Direct Hydroxyl Activation : In organic catalysis, the boronic acid’s (~5–9) dictates its ability to activate diols or amines. Adjust pH using buffer systems (e.g., phosphate) to optimize reaction rates .

- Suzuki-Miyaura Coupling : Use Pd(PPh) with electron-rich aryl halides for cross-coupling. Monitor NMR shifts to track boron speciation during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.